molecular formula C10H7Cl2N3 B13107512 5-(2,3-Dichlorophenyl)pyrimidin-2-amine

5-(2,3-Dichlorophenyl)pyrimidin-2-amine

Cat. No.: B13107512
M. Wt: 240.09 g/mol
InChI Key: GITUFRQPDZOLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dichlorophenyl)pyrimidin-2-amine is a pyrimidine derivative supplied as a high-purity solid for research use. This compound is intended for use in laboratory and scientific research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and medicinal chemistry, particularly in the development of novel heterocyclic compounds. Its structure, featuring a dichlorophenyl moiety, is commonly investigated in various pharmacological contexts. Please consult the Certificate of Analysis for specific data on identity, purity, and impurities. Handle with appropriate safety precautions in a well-ventilated laboratory, wearing suitable protective equipment. IDENTITY AND PURITY: The specific identity and purity of this product must be confirmed by the buyer. The supplier makes no representation or warranty whatsoever, including any warranty of merchantability or fitness for a particular purpose. All sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7Cl2N3/c11-8-3-1-2-7(9(8)12)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)

InChI Key

GITUFRQPDZOLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 2,3 Dichlorophenyl Pyrimidin 2 Amine

Established Synthetic Pathways to 2-Aminopyrimidine (B69317) Core Structures

The 2-aminopyrimidine moiety is a fundamental building block in a vast array of biologically active molecules and synthetic drugs. ijpsjournal.com Its synthesis is well-established, with primary methods involving the construction of the heterocyclic ring from acyclic precursors. researchgate.net

Cyclocondensation Reactions Utilizing Guanidine (B92328) Precursors

A prevalent and versatile method for constructing the 2-aminopyrimidine ring is the cyclocondensation of guanidine with a three-carbon dielectrophilic component. jocpr.com This approach leverages the nucleophilicity of the guanidine nitrogens to form the heterocyclic system.

The reaction typically involves condensing guanidine or its salts (e.g., guanidine hydrochloride, guanidine carbonate) with various 1,3-dielectrophiles such as α,β-unsaturated carbonyl compounds, β-dicarbonyl compounds, or β-ketoesters. jocpr.comderpharmachemica.com For instance, the reaction of guanidine with acetylacetone (B45752) in the presence of a base like potassium carbonate yields 2-amino-4,6-dimethylpyrimidine. jocpr.com Similarly, condensation with α,β-unsaturated ketones (chalcones) in an alkaline medium provides a direct route to variously substituted 2-aminopyrimidines. derpharmachemica.com The general mechanism involves the initial attack of a guanidine nitrogen on a carbonyl carbon, followed by an intramolecular condensation and dehydration to form the stable pyrimidine (B1678525) ring.

Reactant 1Reactant 2ConditionsProduct
Guanidineα,β-Unsaturated Ketone (Chalcone)Alcoholic KOH, Reflux4,6-Diarylpyrimidin-2-amine
Guanidine NitrateAcetylacetoneK₂CO₃, H₂O, Room Temp.2-Amino-4,6-dimethylpyrimidine
Guanidineβ-KetoestersBasic medium2-Amino-4-hydroxypyrimidines

This table summarizes common cyclocondensation reactions for the synthesis of the 2-aminopyrimidine core.

Ring Annulation and Rearrangement Strategies for Pyrimidine Formation (e.g., Dimroth Rearrangement)

Beyond direct condensation, pyrimidine rings can be formed or modified through rearrangement reactions, the most notable of which is the Dimroth rearrangement. wikipedia.org This reaction involves the isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms exchange places. nih.gov In the context of pyrimidines, this typically involves the opening of the pyrimidine ring followed by rotation and re-closure. wikipedia.orgacs.org

The classic Dimroth rearrangement in pyrimidines often starts with a 1-alkyl-2-iminopyrimidine. The mechanism proceeds through the addition of water, leading to a ring-opened hemiaminal which then exists as an aminoaldehyde intermediate. Subsequent rotation around a carbon-carbon single bond and ring closure results in a thermodynamically more stable isomeric pyrimidine. wikipedia.org The rate and outcome of the rearrangement can be highly dependent on factors such as pH and the nature of the substituents on the ring. nih.gov While not a primary de novo synthesis of the pyrimidine ring itself, the Dimroth rearrangement is a powerful tool for the structural modification and synthesis of specific, often less accessible, pyrimidine isomers from pre-existing heterocyclic systems. nih.gov

Introduction of the 2,3-Dichlorophenyl Moiety

To synthesize the target compound, 5-(2,3-Dichlorophenyl)pyrimidin-2-amine, the pre-formed 2-aminopyrimidine ring must be functionalized with a 2,3-dichlorophenyl group, typically at the C-5 position. This is most commonly achieved through modern cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly effective for this transformation. semanticscholar.org This reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of 5-aryl-2-aminopyrimidines, the strategy involves coupling a halogenated pyrimidine, such as 2-amino-5-bromopyrimidine (B17363), with the corresponding arylboronic acid. nih.gov In this case, 2-amino-5-bromopyrimidine would be reacted with (2,3-dichlorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a base (e.g., Na₂CO₃, K₃PO₄) to facilitate the transmetalation step. This method is highly efficient and tolerates a wide range of functional groups, making it a preferred route for synthesizing C-5 linked aryl pyrimidines. nih.govnih.gov

Pyrimidine SubstrateCoupling PartnerCatalyst SystemProduct Type
2-Amino-5-bromopyrimidine(2,3-Dichlorophenyl)boronic acidPd(PPh₃)₄ / BaseThis compound
2,4-DichloropyrimidineArylboronic acidsPd Catalyst / Base2-Chloro-4-arylpyrimidine
5-Iodo-2'-deoxyuridineIodobenzenePalladium Catalyst5-Phenyl-2'-deoxyuridine

This interactive table outlines examples of palladium-catalyzed reactions used to form aryl-pyrimidine C-C bonds.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for forming aryl-heteroaryl bonds. nih.gov This reaction requires an aromatic ring that is activated by electron-withdrawing groups and a good nucleophile. In the context of synthesizing the target compound, this could theoretically proceed in two ways.

First, a highly activated dichlorophenyl ring (e.g., with additional electron-withdrawing groups like nitro groups) could react with the pyrimidine-2-amine anion as a nucleophile. However, the 2,3-dichlorophenyl ring itself is not sufficiently electron-deficient for a standard SₙAr reaction.

A more plausible SₙAr approach involves the pyrimidine ring as the electrophile. For example, a pyrimidine bearing a leaving group (like a halogen) at the C-5 position can react with a nucleophilic 2,3-dichlorophenyl organometallic reagent. rsc.org Reactions of this type are common for substitutions at the C-2, C-4, and C-6 positions of the pyrimidine ring, which are electronically deficient. rsc.orgmdpi.com Substitution at C-5 is less common via SₙAr as this position is not as electron-poor, making palladium-catalyzed methods generally more efficient for this specific transformation. nih.gov

Strategic Derivatization of the Pyrimidine-2-amine Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships or develop new compounds. Derivatization can occur at the exocyclic amino group or at other positions on the pyrimidine ring if they are appropriately functionalized.

The exocyclic 2-amino group is a common site for derivatization. It can undergo acylation with acid chlorides or activated carboxylic acids to form amides. nih.gov For instance, aryl 2-aminopyrimidines can be acylated with various benzoyl chlorides to produce a library of N-aroyl-2-aminopyrimidine analogs. nih.gov

If other positions on the pyrimidine ring bear reactive handles, they can also be modified. For example, a precursor like 2-amino-4,6-dichloropyrimidine (B145751) can be selectively substituted at the C-4 and C-6 positions by various amines or other nucleophiles. mdpi.comnih.gov If a bromo or iodo group is present at another position, it can serve as a handle for further palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, to introduce alkynyl or other aryl groups, respectively. nih.gov This strategic derivatization allows for the creation of a diverse library of compounds based on the initial scaffold. nih.govnih.gov

Functionalization at the Amine Position

The primary amine group at the 2-position of the pyrimidine ring is a key site for derivatization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, and more complex cross-coupling reactions.

Acylation and Alkylation: The amine group can readily undergo acylation with various acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation reactions with alkyl halides can introduce alkyl chains, although care must be taken to control the degree of substitution and avoid the formation of quaternary ammonium (B1175870) salts. While these are standard transformations for primary amines, specific documented examples for this compound are not extensively reported in the readily available scientific literature.

Buchwald-Hartwig Amination: A more advanced method for functionalizing the amine position is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the amine and an aryl halide or pseudohalide. wikipedia.orgnih.gov This powerful reaction enables the synthesis of a diverse library of N-aryl derivatives. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. rug.nl

Table 1: Overview of Potential Functionalization Reactions at the Amine Position

Reaction Type Reagents Potential Product Notes
Acylation Acyl chloride, Base N-acyl-5-(2,3-dichlorophenyl)pyrimidin-2-amine A standard method for amide synthesis.
Alkylation Alkyl halide, Base N-alkyl-5-(2,3-dichlorophenyl)pyrimidin-2-amine Can lead to mono- or di-alkylation.
Buchwald-Hartwig Amination Aryl halide, Pd catalyst, Ligand, Base N-aryl-5-(2,3-dichlorophenyl)pyrimidin-2-amine Enables the formation of C-N bonds with a wide range of aryl groups. wikipedia.org

Modifications of the Pyrimidine Ring System

The pyrimidine ring itself can be a target for synthetic modifications, although its electron-deficient nature influences the types of reactions that are favorable.

Electrophilic Halogenation: While the pyrimidine ring is generally electron-deficient, electrophilic substitution reactions such as halogenation can be achieved, often requiring forcing conditions. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be used to introduce halogen atoms onto the ring, typically at positions not already occupied. The regioselectivity of such reactions would be influenced by the existing substituents.

Nitration: Nitration of the pyrimidine ring is another potential electrophilic substitution. semanticscholar.org This is typically carried out using a mixture of nitric acid and sulfuric acid. The strongly deactivating nature of the pyrimidine nitrogens and the dichlorophenyl group would likely make this a challenging transformation, requiring harsh conditions. semanticscholar.org

Cyclization Reactions: The nitrogen atoms and adjacent carbons of the pyrimidine ring can participate in cyclization reactions to form fused heterocyclic systems. For instance, reactions with bifunctional electrophiles could lead to the formation of new rings fused to the pyrimidine core. Such reactions can significantly alter the three-dimensional structure and properties of the parent molecule.

Table 2: Potential Modifications of the Pyrimidine Ring System

Reaction Type Reagents Potential Product Notes
Halogenation N-Halosuccinimide (NCS, NBS, NIS) Halogenated this compound Introduction of a halogen atom onto the pyrimidine ring.
Nitration HNO₃/H₂SO₄ Nitrated this compound An electrophilic aromatic substitution to introduce a nitro group. semanticscholar.org
Cyclocondensation Bifunctional electrophiles Fused pyrimidine derivatives Formation of a new ring fused to the pyrimidine core.

Diversification via the Dichlorophenyl Substituent

The two chlorine atoms on the phenyl ring provide valuable handles for a variety of cross-coupling and substitution reactions, allowing for significant diversification of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the dichlorophenyl ring can be susceptible to nucleophilic aromatic substitution, particularly if the ring is activated by electron-withdrawing groups. However, without strong activation, these reactions may require harsh conditions such as high temperatures and strong nucleophiles. libretexts.orgnih.gov The position of the chlorine atoms (ortho and meta to the pyrimidine ring) will influence their relative reactivity in SNAr reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an aryl halide with a boronic acid or ester. semanticscholar.org This reaction could be used to replace one or both of the chlorine atoms with a wide variety of aryl or heteroaryl groups, leading to the formation of new carbon-carbon bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. semanticscholar.org

Sonogashira Coupling: The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction could be employed to introduce alkynyl groups at the positions of the chlorine atoms, providing a gateway to a range of further transformations.

Table 3: Diversification Strategies via the Dichlorophenyl Substituent

Reaction Type Reagents Potential Product Notes
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophile (e.g., alkoxide, thiolate) Substituted phenyl derivative Replacement of one or both chlorine atoms. libretexts.orgnih.gov
Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl-substituted derivative Formation of a new C-C bond by replacing a chlorine atom. semanticscholar.org
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base Alkynyl-substituted derivative Introduction of an alkyne functional group. organic-chemistry.orgwikipedia.orglibretexts.org

Molecular Mechanisms of Action and Target Identification for 5 2,3 Dichlorophenyl Pyrimidin 2 Amine

Kinase Inhibition Profiles

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore for kinase inhibition, and derivatives featuring this core structure have demonstrated activity against several kinase families.

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating cell cycle progression, transcription, and other fundamental cellular functions. Due to their central role in cell proliferation, their aberrant activity is frequently linked to cancer. Consequently, CDKs are considered significant targets for therapeutic intervention. Various pyrimidine-based compounds have been developed as potent CDK inhibitors.

CDK2: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. Pyrimidine (B1678525) derivatives are known to be potent inhibitors of CDK2. For instance, N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been shown to inhibit CDK2 at single-digit nanomolar concentrations.

CDK4/6: The CDK4/6-cyclin D complex is a key regulator of the G1 phase of the cell cycle. Inhibition of this complex prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the release of E2F transcription factors and halting cell cycle progression from G1 to S phase. The pyrido[2,3-d]pyrimidin-7-one template, a related structure, has been identified as a privileged scaffold for developing selective CDK4/6 inhibitors. The development of selective CDK4/6 inhibitors is a validated strategy for treating certain types of cancer.

CDK9: CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, regulates transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and induce apoptosis in cancer cells. Several 2-aminopyrimidine derivatives have been reported as potent and selective CDK9 inhibitors. For example, 5-fluoro-N-(pyridyl-2-yl) pyridine-2-amine derivatives and 4-thiazol-2-anilinopyrimidine derivatives have demonstrated potent CDK9 inhibition with IC50 values in the low nanomolar range.

Kinase TargetCompound ClassReported PotencyKey Findings
CDK2N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesKi = 0.005 µMDemonstrated single-digit nanomolar inhibition.
CDK4/6Pyrido[2,3-d]pyrimidin-7-onesIC50 = 0.62 µmol/L (hit compound)Scaffold identified as a selective inhibitor of CDK4/6.
CDK94-thiazol-2-anilinopyrimidinesIC50 = 7 nMCompound showed over 80-fold selectivity for CDK9 versus CDK2.
CDK92-aminopyrimidinesLow nanomolar IC50 valuesExhibited potent activity in proliferation assays across multiple cancer cell lines.

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates, playing a pivotal role in cellular signaling pathways that control growth, differentiation, and survival. Substituted pyrimidine structures are known to inhibit various tyrosine kinases.

Abl Kinase: The Abelson tyrosine kinase (Abl) is a non-receptor tyrosine kinase, and its constitutively active form, BCR-Abl, is the primary driver of chronic myelogenous leukemia (CML). Substituted pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of the Abl kinase. The substitution pattern on the phenyl ring significantly influences inhibitory effectiveness, with dichlorophenyl substitutions often contributing to potent inhibition. nih.gov

Src Kinase: Src family kinases are non-receptor tyrosine kinases that are often upregulated in cancer and are involved in regulating cell proliferation, differentiation, and motility. Phenylpyrazolopyrimidine derivatives have shown modest inhibitory activity against c-Src kinase. nih.gov

PDGFR: Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases involved in cell growth and division. The non-receptor protein tyrosine phosphatase SHP2 is known to bind to PDGFRα and mediate its signaling. ijmphs.com Given the interaction of dichlorophenyl-containing compounds with SHP2, an indirect modulation of PDGFR signaling is plausible.

Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that acts as a master regulator of centriole duplication. patsnap.com Aberrant expression or activity of PLK4 can lead to centrosome amplification, a condition associated with chromosomal instability and tumorigenesis. patsnap.com Therefore, PLK4 is considered a valuable target for cancer therapy. Research has identified novel pyrimidin-2-amine derivatives as structurally novel and highly efficient PLK4 inhibitors. nih.gov Specifically, derivatives of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine have been evaluated as PLK4 inhibitors for cancer treatment. aacrjournals.org

The pyrimidine scaffold is versatile and has been implicated in the inhibition of other protein kinases. For instance, a screen of kinase inhibitors identified pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, which share structural similarities, as inhibitors of Adaptor protein 2-associated kinase 1 (AAK1). scientificarchives.com Furthermore, certain pyrimidine derivatives have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK). patsnap.comnih.gov A series of 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids showed potential inhibitory activity against p38α MAPK. nih.gov

Enzyme and Protein Target Binding (e.g., SHP2, Bacterial Biotin Carboxylase, Heat Shock Protein HSP 90-alpha, Dipeptidyl Peptidase 4)

Beyond protein kinases, the 5-(2,3-Dichlorophenyl)pyrimidin-2-amine scaffold and related structures have been shown to interact with other classes of enzymes and proteins.

SHP2: The non-receptor protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a critical regulator in cellular signaling, including the MAPK pathway. atlasgeneticsoncology.org A potent SHP2 allosteric inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one, which features the 5-(2,3-dichlorophenyl) moiety, has been characterized. atlasgeneticsoncology.org This compound binds to the allosteric pocket of SHP2, demonstrating that this chemical group is compatible with high-affinity binding to this important phosphatase. atlasgeneticsoncology.org

Bacterial Biotin Carboxylase: Biotin carboxylase (BC) is a component of acetyl-CoA carboxylase, an essential enzyme in bacterial fatty acid synthesis. nih.gov Pyridopyrimidines, which are structurally related to this compound, have been shown to inhibit BC by competing with ATP for binding to the enzyme. nih.gov

Heat Shock Protein HSP 90-alpha: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncogenic. nih.gov Hsp90 has an ATP-binding site, and chemical inhibitors that interact with this site can disrupt its function, leading to the degradation of its client proteins. kyushu-u.ac.jp While direct binding of this compound to HSP90-alpha is not explicitly detailed in the provided sources, the general ability of pyrimidine-based scaffolds to act as ATP mimetics suggests this as a potential, though unconfirmed, interaction target.

Dipeptidyl Peptidase 4 (DPP4): DPP4 is a serine exopeptidase involved in glucose metabolism. Azolopyrimidine and imidazolopyrimidine series, including compounds with dichlorophenyl substitutions, have been explored as potent and selective DPP4 inhibitors. kyushu-u.ac.jpscientificarchives.com

Protein TargetCompound Class / MoietyMode of ActionSignificance
SHP2Pyrrolotriazine with 5-(2,3-dichlorophenyl) moietyAllosteric InhibitionInterrupts MAPK signaling. atlasgeneticsoncology.org
Bacterial Biotin CarboxylasePyridopyrimidinesATP-competitive InhibitionPotential antibacterial mechanism. nih.gov
Dipeptidyl Peptidase 4 (DPP4)Imidazolopyrimidines with dichlorophenyl groupInhibitionPotential for metabolic disease modulation. kyushu-u.ac.jpscientificarchives.com

Signaling Pathway Perturbations

The inhibition of the aforementioned kinases and protein targets by this compound and related compounds leads to significant perturbations in key intracellular signaling pathways.

Cell Cycle Control (Rb-E2F Pathway): Through the inhibition of CDK4/6, pyrimidine derivatives can block the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for the G1 to S phase transition. nih.gov This leads to a G1 cell cycle arrest.

RAS-MAPK Pathway: SHP2 acts as a critical positive regulator of the RAS-MAPK signaling pathway. nih.gov By binding to and inhibiting SHP2, allosteric inhibitors prevent the activation of downstream effectors like ERK, thereby halting signals that promote cell proliferation and survival. nih.govscientificarchives.com This pathway is hyperactivated in many cancers, making SHP2 inhibition a key therapeutic strategy.

Centriole Duplication and Mitotic Progression: Inhibition of PLK4 disrupts the tightly regulated process of centriole duplication. This can lead to mitotic defects, chromosomal instability, and ultimately cell death in cancer cells that are often more sensitive to mitotic errors.

PI3K/Akt/mTOR Pathway: Downstream effects of kinase inhibition can also impact the PI3K/Akt/mTOR pathway. For example, studies on PLK4 inhibition have suggested a potential modulation of the PTEN/PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, SHP2 has been shown to regulate the PI3K-AKT pathway. scientificarchives.com

Transcriptional Regulation: Inhibition of CDK9 directly impacts transcriptional elongation. This leads to a decrease in the levels of short-lived proteins, including key survival proteins like Mcl-1 and MYC, which can trigger rapid apoptosis in cancer cells that are dependent on these proteins.

Structure Activity Relationship Sar Studies of 5 2,3 Dichlorophenyl Pyrimidin 2 Amine Analogs

Impact of Substitutions on the Dichlorophenyl Ring

The substitution pattern on the phenyl ring attached to the pyrimidine (B1678525) core significantly influences the biological activity of this class of compounds. While direct SAR studies on the 2,3-dichloro substitution are limited in publicly available literature, research on related dichlorophenylpyrimidine analogs provides valuable insights.

Studies on aryl-2-aminopyrimidine (2-AP) analogs as inhibitors of MRSA biofilm formation have explored different halogenation patterns on the phenyl ring. For instance, analogs featuring a 3,5-dichloro or 3,5-dibromo substitution on the phenyl tail demonstrated notable activity. The position of this substituted phenyl ring, whether attached at the C-4 or C-5 position of the pyrimidine, also plays a crucial role in determining potency. nih.gov In one study, the highest activity was observed when the phenyl ring was attached to the C-4 position of the 2-AP core and the linker was meta to the pyrimidine. Specifically, the 3,5-dichloro analog (8e) and the 3,5-dibromo analog (8g) showed IC50 values of 26.4 ± 4.9 μM and 17.4 ± 6.4 μM, respectively. nih.gov

The electronic properties of substituents on the phenyl ring are also a key factor. In various dihydropyrimidine (B8664642) derivatives, it has been observed that the presence and position of substituents greatly affect activity. For example, hydroxy-substituted compounds often show potent activity, while the introduction of halogens can remarkably enhance inhibitory potential. ekb.eg Conversely, in some series, the introduction of an electron-withdrawing group like a nitro group on the aryl moiety has been found to decrease cytotoxic activity. nih.gov The presence of electron-donating groups, such as a methoxy (B1213986) group, can be important for activity in other contexts. nih.gov

These findings suggest that for 5-(2,3-dichlorophenyl)pyrimidin-2-amine analogs, both the specific positioning of the chlorine atoms (ortho and meta) and the potential introduction of other substituents would be critical determinants of biological effect. The 2,3-dichloro pattern provides a specific electronic and steric profile that would interact differently with target proteins compared to other isomers like the 3,5-dichloro or 2,4-dichloro arrangements.

Compound IDPhenyl Ring SubstitutionPyrimidine AttachmentLinker PositionActivity (IC50, µM)
8e 3,5-dichloroC-4meta26.4 ± 4.9
8g 3,5-dibromoC-4meta17.4 ± 6.4
14 3,5-dichloroC-4para41 ± 12
13d 3,5-dibromoC-5meta43 ± 8.3
15d 3,5-dibromoC-5ortho69 ± 16

Data derived from studies on aryl 2-AP analogs as MRSA biofilm inhibitors. nih.gov

Effects of Modifications at the Pyrimidine 2-Amino Group

The 2-amino group of the pyrimidine ring is a crucial site for interaction with biological targets and a key point for structural modification. Its basicity and hydrogen-bonding capability can be modulated by N-substitution, which often leads to significant changes in activity.

In studies of 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, substitution on the 2-amino group with various amines led to a wide range of potencies. For example, one of the most potent compounds identified had an IC50 value of 2.8 ± 0.10 µM, far superior to the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov This highlights that the nature of the substituent on the amino group is critical. Docking studies suggest that the presence of hydrogen bond donor or acceptor functionalities on these substituents is important for potent inhibitory activity. nih.gov

The type of substituent also matters. In a series of 4-(thiazol-5-yl)pyrimidines, modifying the 2-amino group to a 2-anilino (phenylamino) moiety was a key feature. Further substitution on this aniline (B41778) group was explored, revealing that bulky groups could be accommodated. acs.org In other series, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the amine substituent were extensively studied. Replacement of a thiophene (B33073) with a phenyl ring on the benzylamine (B48309) portion led to a modest improvement in potency, while further substitutions on this phenyl ring showed a relatively flat SAR. acs.org

It is generally observed that the 2-amino group itself is relatively unreactive towards nucleophilic substitution, making it a stable anchor for various modifications. acs.org The introduction of alkyl, aryl, or more complex side chains allows for the fine-tuning of properties such as lipophilicity, solubility, and specific interactions with target binding sites.

SeriesModification at 2-Amino GroupTargetPotency (IC50)
Aminopyrimidines Varied amine substitutionsβ-glucuronidaseUp to 2.8 µM
Thiazolyl-pyrimidines 2-anilino moietyCDKsVaries with aniline substitution
Phenyl-pyrimidines N-benzyl moietyUSP1/UAF1Varies with benzyl (B1604629) substitution

Data synthesized from multiple studies on 2-aminopyrimidine analogs. nih.govacs.orgacs.org

Role of Substituents on the Pyrimidine Core (e.g., C-4, C-5, C-6 Positions)

Substitutions at the C-4, C-5, and C-6 positions of the pyrimidine ring are pivotal for modulating the pharmacological profile of 2-amino-5-arylpyrimidine analogs. These modifications can alter the molecule's shape, electronic distribution, and interactions with target proteins.

C-5 Position: The substituent at the C-5 position has a profound effect on activity. In a study on inhibitors of prostaglandin (B15479496) E2 (PGE2) production, it was found that for 2-amino-4,6-diarylpyrimidines, the potency was inversely related to the size of the C-5 substituent. Analogs with a hydrogen at C-5 were more potent than those with methyl or n-butyl groups. nih.gov For example, 2-amino-4,6-diphenylpyrimidine (with H at C-5) was the most potent inhibitor, with an IC50 of 3 nM. nih.gov This contrasts with 2-amino-4,6-dichloropyrimidines, where 5-butyl derivatives showed higher potency than those with smaller substituents. nih.gov In another context, the introduction of a methyl group at the 5-position of a pyrimidine core resulted in a ~2-fold increase in potency for USP1/UAF1 inhibitors. acs.org

C-4 and C-6 Positions: The groups at the C-4 and C-6 positions are also critical. In many synthetic schemes, these positions are substituted with chloro groups, which then serve as handles for introducing various aryl groups via cross-coupling reactions. nih.govresearchgate.net Studies on 2,4-disubstituted pyrimidines show that cholinesterase inhibition is sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.gov For glutathione (B108866) reductase inhibitors, the presence of both amino (at C-4) and chloro (at C-2 and C-6) groups on the pyrimidine ring was found to contribute to an effective inhibitory effect. juniperpublishers.com The relative positioning of aryl groups attached to the pyrimidine core is also a determining factor; a study on aryl 2-AP analogs found that attachment at C-4 was generally more favorable for activity than attachment at C-5. nih.gov

Compound SeriesC-5 SubstituentC-4/C-6 SubstituentsTargetKey Finding
2-Amino-diarylpyrimidines H, Me, n-ButylDiphenylPGE2 ProductionShorter C-5 substituent increased potency (H > Me > n-Butyl). nih.gov
N-benzyl-phenylpyrimidines H vs. MethylPhenyl (at C-2)USP1/UAF15-Methyl substitution increased potency 2-fold over 5-H. acs.org
2-Amino-dichloropyrimidines H, Me, n-ButylDichloroPGE2 Production5-Butyl derivatives were more potent than smaller groups. nih.gov
Dichloropyrimidines -Amino, ChloroGlutathione ReductaseCombination of amino and chloro groups enhanced inhibition. juniperpublishers.com

Stereochemical Considerations and Activity Correlations

Stereochemistry becomes a crucial factor in the SAR of this compound analogs when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can lead to significant differences in binding affinity and biological activity between enantiomers or diastereomers.

The introduction of a chiral center can occur through substitution on the 2-amino group, modifications to the pyrimidine core, or on substituents attached to the phenyl ring. For many biologically active molecules, activity resides primarily in one stereoisomer. For example, in the case of the β-blocker propranolol, the (S)-(-)-enantiomer is approximately 100 times more active than the (R)-(+)-enantiomer, demonstrating the profound impact of stereochemistry. mdpi.com

When a lead compound is identified as a racemic mixture, chiral resolution is often performed to separate the enantiomers and evaluate their activities independently. This process can reveal that one enantiomer is significantly more potent, while the other may be inactive or even contribute to off-target effects. For instance, the chiral resolution of a spiro-pyrazolopyridinone inhibitor of the Dengue virus identified the (R)-stereoisomer as the active enantiomer, with a 200-fold higher activity than its (S)-form. taylorandfrancis.com

While specific stereochemical studies on this compound were not found in the reviewed literature, the general principle holds true for this class of compounds. If, for example, a chiral side chain were attached to the 2-amino group, it would be expected that the resulting stereoisomers would exhibit different biological profiles. The specific spatial orientation of the dichlorophenyl group relative to other substituents, dictated by the stereocenter, would determine the quality of fit within the binding pocket of a target protein. Therefore, for any analog of this scaffold that contains a chiral center, the determination of the absolute configuration and the separate biological evaluation of each stereoisomer are essential steps in the drug discovery process. mdpi.comtaylorandfrancis.com

Computational and Theoretical Investigations of 5 2,3 Dichlorophenyl Pyrimidin 2 Amine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This method is instrumental in understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. For derivatives of dichlorophenyl pyrimidine (B1678525), molecular docking studies have been employed to explore their inhibitory potential against various protein targets, particularly kinases, which are often implicated in diseases like cancer.

In studies of similar compounds, such as 5-(2,6-dichlorophenyl)thiazolo[3,2-a]pyrimidine derivatives, molecular docking has been used to investigate interactions within the active site of enzymes like p38α Mitogen-Activated Protein Kinase (MAPK). nih.gov These studies reveal key binding modes, where the pyrimidine core acts as a scaffold, and the dichlorophenyl group often anchors the molecule into a hydrophobic pocket of the target protein.

The primary interactions observed in such docking simulations typically include:

Hydrogen Bonding: The amine group on the pyrimidine ring is a common hydrogen bond donor, often interacting with backbone carbonyls or specific amino acid side chains (e.g., asparagine, glutamic acid) in the kinase hinge region. mdpi.com

Hydrophobic Interactions: The dichlorophenyl ring plays a crucial role in establishing hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and proline within the binding pocket. mdpi.com

Pi-Stacking: Aromatic rings in both the ligand and amino acid side chains (e.g., tyrosine, phenylalanine) can engage in pi-pi stacking interactions, further stabilizing the complex.

The results from these simulations are often quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. For instance, docking of pyrido[2,3-d]pyrimidinones into the active site of dihydropteroate (B1496061) synthase has shown significant binding energies, suggesting potent inhibitory activity. mdpi.com These computational predictions provide a rational basis for the observed biological activity and guide the design of new analogs with improved potency and selectivity.

Target ProteinLigand (Analog)Key Interacting ResiduesType of InteractionReference
p38α MAPK5-(2,6-dichlorophenyl) derivativeAsn140Hydrogen Bond nih.gov
p38α MAPK5-(2,6-dichlorophenyl) derivativeTyr97, Pro82Hydrophobic nih.gov
Dihydropteroate SynthaseQuinoline-pyrido[2,3-d] pyrimidinoneAsn11, His241, Arg52Hydrogen Bond mdpi.com
BRD4Aminopyrimidine-2,4-dioneCys136Hydrogen Bond mdpi.com

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations calculate the motion of atoms in the system by solving Newton's equations of motion, thus providing insights into the conformational changes and flexibility of both the ligand and the protein.

For pyrimidine derivatives, MD simulations are typically performed after molecular docking to validate the stability of the predicted binding pose. researchgate.net A simulation running for several nanoseconds can reveal whether the key interactions observed in docking are maintained. The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over time suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). In studies of dexibuprofen amide derivatives, which include dichlorophenyl moieties, MD simulations were used to evaluate the residual flexibility of the docked complexes, confirming the stability of the ligand-protein interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

To develop a QSAR model for a class of compounds like pyrimidin-2-amines, a dataset of molecules with known biological activities (e.g., IC50 values) is required. A wide range of molecular descriptors are then calculated for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, 2D autocorrelations. researchpublish.com

3D descriptors: Geometrical properties, surface area, volume.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a model that relates a subset of these descriptors to the observed activity. researchgate.netscirp.org For a series of pyrimidine derivatives with antileishmanial activity, QSAR models have been developed using MLR, achieving a high correlation coefficient (R²) of 0.824, indicating a strong predictive ability. researchgate.net

The resulting QSAR equation provides insights into which structural features are most important for activity. For example, a model might indicate that higher lipophilicity and the presence of specific electronic features are positively correlated with potency. These models are valuable tools for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ijcce.ac.ir It provides detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and spectroscopic properties. For compounds like 5-(2,3-Dichlorophenyl)pyrimidin-2-amine, DFT calculations can elucidate key electronic properties.

The calculations are typically performed using specific functionals, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the mathematical functions used to describe the atomic orbitals. mdpi.comijcce.ac.ir Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other molecules, including biological receptors.

These theoretical calculations provide a deep understanding of the intrinsic electronic properties of the molecule, which complements the insights gained from docking and QSAR studies. ijcce.ac.ir

DFT ParameterDescriptionSignificanceReference
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability mdpi.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability mdpi.com
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability mdpi.com
MEP MapMolecular Electrostatic Potential MapVisualizes charge distribution and reactive sites ijcce.ac.ir

In Silico ADME Prediction (Methodological Aspects, Excluding Specific Property Values)

Before a compound can be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used in the early stages of drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetics. These models are typically built using QSAR-like methodologies, correlating calculated molecular properties with experimentally determined ADME data.

The methodological aspects of in silico ADME prediction involve several key steps:

Descriptor Calculation: A set of physicochemical descriptors is calculated for the molecule. Commonly used descriptors include logP (lipophilicity), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds.

Model Application: The calculated descriptors are fed into pre-existing predictive models. These models can range from simple rule-based filters, like Lipinski's Rule of Five, to complex machine learning algorithms trained on large datasets of ADME properties.

Property Prediction: The models predict various ADME-related endpoints. Methodologically, this involves predicting properties such as:

Absorption: Predicting human intestinal absorption (HIA) or Caco-2 cell permeability. researchgate.net

Distribution: Predicting blood-brain barrier (BBB) penetration or plasma protein binding (PPB).

Metabolism: Predicting inhibition or substrate activity for major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

Excretion: Predicting renal clearance or interaction with efflux transporters like P-glycoprotein.

The goal of these in silico methods is not to provide exact values but to classify compounds as having a high or low probability of desirable ADME properties, allowing for early-stage risk assessment and prioritization of compounds for further experimental testing. researchgate.net

Future Directions and Research Perspectives for 5 2,3 Dichlorophenyl Pyrimidin 2 Amine

Exploration of Novel Synthetic Methodologies

The traditional synthesis of N-arylpyrimidin-2-amines often involves the condensation of substituted guanidines with enones. mdpi.com However, this approach is limited by the commercial availability of the required substituted guanidines, restricting the diversity of derivatives that can be produced. mdpi.com Future research must focus on developing more versatile and efficient synthetic strategies.

Modern palladium-catalyzed cross-coupling reactions offer a promising alternative. The Buchwald-Hartwig amination, for instance, has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.comnih.gov This method involves coupling an amine with an aryl halide and has demonstrated utility in generating diverse libraries of pyrimidine (B1678525) compounds. mdpi.com Similarly, the Suzuki-Miyaura coupling reaction is a powerful tool for creating the C-C bond between the pyrimidine core and the dichlorophenyl ring, a key structural feature of the target compound. nih.gov

Future synthetic exploration should aim to optimize these catalytic systems for 5-aryl-pyrimidin-2-amine scaffolds. This includes screening different palladium catalysts, ligands, and reaction conditions to improve yields and functional group tolerance. mdpi.com The development of one-pot, multi-component reactions, which can construct the core pyrimidine structure from simple starting materials in a single step, also represents a significant avenue for efficient and environmentally friendly synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Aryl-Substituted Pyrimidin-2-amines

Methodology Description Advantages Future Research Focus
Classical Condensation Reaction of enones with substituted guanidines. mdpi.com Simple procedure. Overcoming limitations due to precursor availability.
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation of the 2-amino group. mdpi.comnih.gov High versatility, broad substrate scope. Optimization of catalyst/ligand systems for higher yields.
Suzuki-Miyaura Coupling Palladium-catalyzed C-C bond formation to attach the aryl group at the C5 position. nih.gov Excellent for creating 5-arylpyrimidines, good functional group tolerance. Application in convergent and divergent synthetic strategies.

| Cascade Reactions | Multi-step sequences in a single pot to build the heterocyclic core. nih.govnih.gov | High efficiency, reduced waste, step economy. | Design of novel cascade sequences for the specific scaffold. |

Identification of Additional Biological Targets

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore for kinase inhibition. nih.gov Numerous pyrimidine derivatives have been developed as inhibitors of key kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, Polo-like Kinase 4 (PLK4), and p38 MAP Kinase. ekb.egnih.govijmphs.comnih.gov Given that the 5-(2,3-Dichlorophenyl)pyrimidin-2-amine structure combines the 2-aminopyrimidine feature with a dichlorophenyl group—a moiety present in other known kinase inhibitors—it is highly probable that its primary targets are within the human kinome. ijmphs.com

Future research should prioritize screening this compound against a broad panel of protein kinases to identify its specific targets and determine its selectivity profile. This will be crucial for understanding its mechanism of action and potential therapeutic applications. For example, compounds with similar structures have shown inhibitory activity against Janus kinases (JAKs), which are central to inflammatory signaling pathways. tandfonline.com

Beyond kinases, other potential targets should be investigated. For instance, certain pyrimidine analogs act as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1, both of which are important targets in oncology. mdpi.com Furthermore, studies have identified 2-aminopyrimidine derivatives as potent inhibitors of other enzymes like β-glucuronidase, which is linked to conditions such as colon cancer. mdpi.com A comprehensive biological screening is therefore essential to uncover the full therapeutic potential of this compound.

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. semanticscholar.org For this compound, the development of advanced computational models can accelerate the identification of biological targets and guide the design of improved analogs.

Molecular docking studies can predict the binding mode of the compound within the active site of potential kinase targets, such as EGFR, JAK2, or p38 MAPK. ijmphs.comtandfonline.combiomedicineonline.org These simulations can reveal key interactions, like hydrogen bonds with hinge region residues (e.g., MET-769 in EGFR), which are critical for inhibitory activity. semanticscholar.orgbiomedicineonline.org

Quantitative Structure-Activity Relationship (QSAR) models offer a path to correlate the structural features of a series of pyrimidine analogs with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications. tandfonline.com These models can be used to predict the potency of virtual compounds before their synthesis, saving time and resources.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical area. semanticscholar.org Predicting properties like oral bioavailability, metabolic stability, and potential off-target toxicity early in the design phase can help prioritize which analogs to synthesize and advance into further testing. biomedicineonline.org

Design of Next-Generation Pyrimidine-2-amine Analogs

The design of next-generation analogs of this compound will be driven by a deep understanding of its structure-activity relationships (SAR). nih.govnih.gov The goal is to systematically modify the parent structure to enhance potency against the desired target while improving selectivity and drug-like properties.

SAR studies on related pyrimidine kinase inhibitors have provided valuable insights. For example, the substitution pattern on the 5-phenyl ring is often critical for activity. nih.govmdpi.com Future work should explore the effect of altering the position and nature of the chlorine atoms on the phenyl ring of the title compound. Replacing the dichlorophenyl group with other substituted aryl or heteroaryl rings could also lead to inhibitors with novel target profiles. acs.org

Modifications to other parts of the scaffold should also be explored. Adding substituents to the pyrimidine ring at the C4 or C6 positions can modulate activity and selectivity. acs.org Furthermore, derivatizing the exocyclic 2-amino group can introduce new interaction points with the target protein and improve physicochemical properties. researchgate.netresearchgate.net A systematic approach, guided by the computational models described in the previous section, will be essential for rationally designing analogs with superior therapeutic potential. nih.govnih.gov

Table 2: Key Chemical Compounds Mentioned

Compound Name
This compound
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(2,3-Dichlorophenyl)pyrimidin-2-amine, and how do reaction parameters influence yield?

Answer:
Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For pyrimidine derivatives, halogenated precursors (e.g., 2-aminopyrimidine) are reacted with 2,3-dichlorophenyl boronic acids or electrophiles under Suzuki-Miyaura or Ullmann conditions . Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling improves aryl group transfer efficiency.
  • Temperature control : 80–110°C minimizes side reactions like dehalogenation.
  • Solvent optimization : DMF or THF enhances solubility of aromatic intermediates.
  • Stoichiometry : Excess dichlorophenyl reagent (1.2–1.5 eq) ensures complete substitution.
    Yield improvements (>70%) are achieved via microwave-assisted synthesis, reducing reaction times .

Basic: How is structural characterization of this compound validated in academic studies?

Answer:
Multi-modal analytical techniques are employed:

  • X-ray crystallography : Resolves bond angles and dihedral angles between the pyrimidine ring and dichlorophenyl group (e.g., α = 101.5°, β = 94.9° for analogous fluoropyridine derivatives) .
  • NMR spectroscopy : ¹H NMR identifies amine protons (δ 6.8–7.2 ppm) and aryl-Cl coupling patterns. ¹³C NMR confirms pyrimidine C2-amine substitution (δ 160–165 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇Cl₂N₃).
  • HPLC purity analysis : >95% purity is standard for biological assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for dichlorophenyl-substituted pyrimidines?

Answer:
Discrepancies in IC₅₀ values or target specificity arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm enzyme inhibition .
  • Compound stability : Perform stability studies in buffer/DMSO to rule out degradation artifacts.
  • Cellular context : Compare activity in cell lines with varying expression levels of targets like HSP90 or kinases .
  • Structural analogs : Benchmark against derivatives (e.g., 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine) to isolate substituent effects .

Advanced: What computational approaches guide the rational design of this compound derivatives for target-specific interactions?

Answer:

  • Molecular docking : Models interactions with targets like HSP90 (PDB: 1UYD) to predict binding affinity. The dichlorophenyl group often occupies hydrophobic pockets .
  • QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency using Hammett constants.
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-protein complexes.
  • ADMET prediction : Tools like SwissADME optimize logP (target: 2–3) and aqueous solubility .

Basic: Which biological targets are commonly investigated for pyrimidin-2-amine derivatives, and what assay formats are used?

Answer:
Primary targets include:

  • Kinases (CDK2, SIRT2) : Assessed via radiometric ³²P-ATP transfer assays .
  • HSP90 : Fluorescence polarization assays using FITC-labeled geldanamycin .
  • Microbial enzymes : MIC determinations against S. aureus or E. coli (96-well broth microdilution) .
    Assays are validated with positive controls (e.g., staurosporine for kinases) and Z’ factors >0.5 .

Advanced: What methodologies address solubility and bioavailability challenges in this compound derivatives?

Answer:

  • Prodrug synthesis : Introduce phosphate esters at the pyrimidine N1 position, cleaved in vivo by phosphatases.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance dissolution rates.
  • Co-crystallization : Use succinic acid or caffeine to improve crystalline solubility.
  • LogP adjustment : Replace one Cl with a polar group (e.g., -OH) while monitoring target affinity via SPR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.